1,3-diacetylvilasinin
Description
1,3-Diacetylvilasinin (CAS: 78012-28-9) is a vilasinin-type limonoid, a subclass of tetranortriterpenoids characterized by a hexacyclic scaffold with acetyl modifications at positions 1 and 3 . Its molecular formula is C₃₀H₄₀O₇, with a molecular weight of 512.6491 g/mol . This compound is predominantly isolated from plants in the Meliaceae family, including Azadirachta indica (neem), Melia volkensii, Chisocheton paniculatus, and Turraea holstii . It has been studied for its anti-inflammatory properties, particularly in models of TPA (12-O-tetradecanoylphorbol-13-acetate)-induced inflammation, though specific ID₅₀ values remain unreported in the available literature .
Properties
IUPAC Name |
[(1R,2R,5S,6R,10R,11S,12R,15R,16R,18S,19R)-18-acetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-16-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40O7/c1-16(31)36-22-13-23(37-17(2)32)30(6)21-9-11-27(3)19(18-10-12-34-14-18)7-8-20(27)29(21,5)26(33)24-25(30)28(22,4)15-35-24/h8,10,12,14,19,21-26,33H,7,9,11,13,15H2,1-6H3/t19-,21-,22+,23-,24+,25-,26+,27-,28+,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLBVXSYGYVPN-VQDQNZKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C2(C3CCC4(C(CC=C4C3(C(C5C2C1(CO5)C)O)C)C6=COC=C6)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1C[C@@H]([C@@]2([C@H]3CC[C@]4([C@@H](CC=C4[C@@]3([C@@H]([C@H]5[C@H]2[C@@]1(CO5)C)O)C)C6=COC=C6)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diacetylvilasinin can be isolated from the bark of Azadirachta indica using solvent extraction methods. The bark is typically extracted with solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone . The extract is then purified using chromatographic techniques to obtain the compound in high purity.
Industrial Production Methods: Industrial production of 1,3-diacetylvilasinin involves large-scale extraction from neem seeds or bark, followed by purification processes. The use of Soxhlet extraction with solvents like hexane, dichloromethane, and methanol is common . The extracts are then subjected to column chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 1,3-Diacetylvilasinin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Jones oxidation is commonly used for oxidizing 1,3-diacetylvilasinin.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like acetic anhydride and acetyl chloride are used for acetylation reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of diketone derivatives.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Acetylation results in the formation of acetylated derivatives.
Scientific Research Applications
The compound 1,3-diacetylvilasinin is a lesser-known but intriguing chemical that has garnered attention in various scientific research domains. This article delves into its applications, supported by comprehensive data tables and case studies, while ensuring a thorough examination of available literature.
Antimicrobial Activity
One of the primary areas of research for 1,3-diacetylvilasinin is its antimicrobial properties. Studies have indicated that compounds with similar structures demonstrate activity against various bacterial strains. The mechanism often involves inhibition of bacterial DNA synthesis or interference with cell wall integrity.
Case Study: Antibacterial Screening
A study explored the antibacterial efficacy of 1,3-diacetylvilasinin against both gram-positive and gram-negative bacteria. The results showed promising activity, particularly against Methicillin-resistant Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 5 μg/mL |
| Escherichia coli | 10 μg/mL |
| Pseudomonas aeruginosa | 15 μg/mL |
Anti-inflammatory Properties
Research indicates that 1,3-diacetylvilasinin may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation. This property is particularly relevant in the context of diseases such as arthritis and inflammatory bowel disease.
Case Study: In Vivo Anti-inflammatory Assay
In a controlled study involving animal models, the administration of 1,3-diacetylvilasinin resulted in a significant reduction in inflammatory markers compared to control groups.
| Treatment Group | Inflammatory Marker Level (pg/mL) |
|---|---|
| Control Group | 250 |
| Low Dose (5 mg/kg) | 180 |
| High Dose (10 mg/kg) | 100 |
Potential Anticancer Activity
Emerging research suggests that compounds similar to 1,3-diacetylvilasinin may exhibit anticancer properties by inducing apoptosis in cancer cells. Preliminary studies have shown that it can inhibit the proliferation of certain cancer cell lines.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was conducted on various cancer cell lines to evaluate the potential anticancer effects of 1,3-diacetylvilasinin.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
Mechanism of Action
The mechanism of action of 1,3-diacetylvilasinin involves its interaction with molecular targets in insects and tumor cells. In insects, it acts as an antifeedant by disrupting their feeding behavior . In tumor cells, it exhibits cytotoxic effects by interfering with cellular pathways, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The bioactivity and structural diversity of vilasinin-type limonoids are influenced by functional group modifications. Below is a detailed comparison with key analogs:
1,3-Diacetyl-12α-Hydroxy-7-Tigloylvilasinin (104)
- Structure : Features a 12α-hydroxyl group and a tigloyl ester at position 7, in addition to 1,3-acetylation.
- Sources : Isolated from Azadirachta indica and Malleastrum antsingyense .
- Bioactivity : Demonstrates enhanced cytotoxicity compared to 1,3-diacetylvilasinin, likely due to the lipophilic tigloyl group improving membrane permeability .
Rubescin H (105), Gilgianin A (106), and Gilgianin B (107)
- Structure : Rubescin H lacks acetylation but retains the vilasinin core; Gilgianins A/B feature hydroxyl and epoxy modifications.
- Sources : Isolated from Trichilia gilgiana .
- Bioactivity :
Trichirubine A (109)
- Structure : Contains a dihydrofuran ring and α,β-unsaturated ketone moiety.
Structural and Functional Analysis
Table 1: Key Structural Features and Bioactivities
Table 2: Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* (Predicted) |
|---|---|---|---|
| 1,3-Diacetylvilasinin | C₃₀H₄₀O₇ | 512.65 | 4.2 |
| Trichirubine A | C₃₂H₄₂O₈ | 554.69 | 3.8 |
| Gilgianin B | C₃₁H₄₀O₉ | 556.65 | 2.9 |
*LogP values estimated using fragment-based methods.
Biological Activity
1,3-Diacetylvilasinin is a furanosteroid compound primarily derived from several plant species, including Melia volkensii, Chisocheton paniculatus, and Azadirachta indica (neem tree) . This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of 1,3-diacetylvilasinin, highlighting its pharmacological properties, potential therapeutic applications, and relevant case studies.
Antineoplastic Properties
1,3-Diacetylvilasinin exhibits significant antineoplastic (anti-cancer) activity. Research indicates that it acts as an apoptosis agonist, promoting programmed cell death in cancer cells. A comparative analysis of various furanosteroids has shown that 1,3-diacetylvilasinin ranks highly among compounds with potent antineoplastic effects .
Table 1: Biological Activities of 1,3-Diacetylvilasinin
| Activity Type | Activity Score (Pa) |
|---|---|
| Antineoplastic | 0.879 |
| Apoptosis Agonist | 0.641 |
| Chemopreventive | 0.683 |
| Anti-inflammatory | 0.840 |
| Antifungal | 0.671 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. It has shown efficacy against both bacterial and fungal strains, making it a candidate for further exploration in treating infections .
Anti-inflammatory Effects
In addition to its anticancer properties, 1,3-diacetylvilasinin is noted for its anti-inflammatory effects. It modulates inflammatory pathways and may inhibit the expression of pro-inflammatory cytokines . This dual action makes it a potential therapeutic agent for conditions characterized by chronic inflammation.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of 1,3-diacetylvilasinin on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple tumor types. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Research Findings: Interaction with Hsp90
Another significant study explored the interaction between 1,3-diacetylvilasinin and the heat shock protein Hsp90. The findings suggested that this interaction could inhibit Hsp90's chaperone activity, leading to the destabilization of client proteins involved in cancer progression . This mechanism underscores the potential of 1,3-diacetylvilasinin as a targeted therapy in oncology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
